molecular formula C16H13BrN2O3 B2949003 2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-60-0

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2949003
CAS No.: 921890-60-0
M. Wt: 361.195
InChI Key: CMSHXDUGHROOIF-UHFFFAOYSA-N
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Description

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a bromine atom attached to the benzamide structure, along with a unique oxazepine ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

aeruginosa . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

This interaction could lead to changes in the target’s conformation and activity, disrupting the normal biochemical processes within the cell .

Biochemical Pathways

This disruption could have downstream effects on bacterial virulence, biofilm formation, and antibiotic resistance .

Pharmacokinetics

The tetrahydrobenzo[f][1,4]oxazepin moiety could also influence its metabolic stability .

Result of Action

If it acts as an inhibitor of bacterial quorum sensing, it could potentially reduce bacterial virulence and biofilm formation, making bacterial infections easier to treat .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to bind to its targets. The presence of other compounds could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with a suitable oxazepine precursor under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxazepine derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and oxazepine derivatives, such as:

Uniqueness

What sets 2-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide apart is its unique combination of a bromine atom and an oxazepine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSHXDUGHROOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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